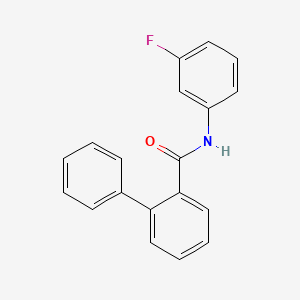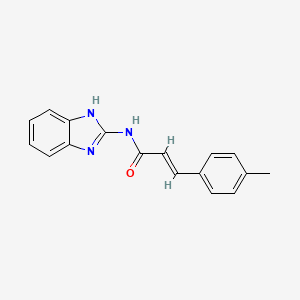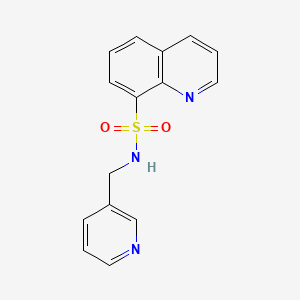![molecular formula C16H20N2OS B5881043 N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5881043.png)
N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide, also known as DMTP, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of N-phenylthiourea derivatives, which have been shown to possess various biological activities, including antitumor, antiviral, and anti-inflammatory properties.
作用机制
The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide involves the inhibition of tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division. N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules. This leads to cell cycle arrest and apoptosis in cancer cells.
N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide also inhibits viral DNA synthesis and viral protein expression by binding to the viral DNA polymerase and reverse transcriptase enzymes. This prevents the replication of the virus and the production of new viral particles.
Biochemical and Physiological Effects:
N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide has been shown to have minimal toxicity in vitro and in vivo. It is rapidly metabolized in the liver and excreted in the urine. N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide does not affect the normal cell division of non-cancerous cells, which makes it a potential selective anticancer agent.
实验室实验的优点和局限性
One of the advantages of N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide is its broad-spectrum antitumor and antiviral activity. N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide has been shown to be effective against a wide range of cancer cell lines and viruses. Another advantage is its low toxicity and minimal side effects.
One of the limitations of N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide is its poor solubility in water, which makes it difficult to administer in vivo. N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide also has a short half-life, which limits its effectiveness in vivo. These limitations can be overcome by using prodrug formulations and nanoparticle delivery systems.
未来方向
There are several future directions for the research on N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide. One direction is the development of prodrug formulations and nanoparticle delivery systems to improve its solubility and half-life. Another direction is the investigation of the synergistic effects of N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide with other anticancer and antiviral agents. N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide can also be further modified to improve its potency and selectivity towards cancer and viral cells. Finally, the in vivo efficacy of N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide needs to be evaluated in animal models and clinical trials to determine its potential as a therapeutic agent.
合成方法
N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide can be synthesized by reacting 4-(diethylamino)-2-methylphenylamine with thiophene-2-carbonyl chloride in the presence of a base. The reaction yields N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide as a white crystalline solid with a melting point of 155-157°C. The purity and yield of N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide can be improved by recrystallization and column chromatography.
科学研究应用
N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its antitumor activity. N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide involves the inhibition of tubulin polymerization, which is essential for cell division. N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide also induces apoptosis, or programmed cell death, in cancer cells.
Another area of research is the antiviral activity of N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide. N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide has been shown to inhibit the replication of several viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. The mechanism of action involves the inhibition of viral DNA synthesis and viral protein expression.
N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide also possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This makes N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-4-18(5-2)13-8-9-14(12(3)11-13)17-16(19)15-7-6-10-20-15/h6-11H,4-5H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOFYZPLHMATNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)-2-methylphenyl]thiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(tert-butylthio)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole hydrochloride](/img/structure/B5880968.png)

![3-allyl-5-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5880988.png)
![4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B5881008.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5881023.png)


![2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881037.png)
![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)
![1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)

![N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5881071.png)

hydrazone](/img/structure/B5881073.png)